7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-piperazin-1-yl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-12-4-2-1-3-10(12)11-9-23-14-13(11)19-16(20-15(14)22)21-7-5-18-6-8-21/h1-4,9,18H,5-8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAPVNFGWQEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
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Formation of the Thienopyrimidine Core: : The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or other suitable reagents under acidic or basic conditions.
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Introduction of the 2-Chlorophenyl Group: : The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the thienopyrimidine intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
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Attachment of the Piperazine Moiety: : The final step involves the introduction of the piperazine group. This can be accomplished by reacting the intermediate with piperazine in the presence of a suitable solvent like ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the nitro groups if present on the aromatic rings. Typical reducing agents include sodium borohydride and catalytic hydrogenation.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Studies have shown that derivatives of thienopyrimidine exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating different medical conditions.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences molecular properties. Key analogs include:
*Estimated based on structural similarity.
Discussion :
Substituent Variations at Position 2
The piperazinyl group at position 2 is critical for interactions with biological targets. Modifications here alter pharmacokinetics:
Discussion :
Halogenation Effects: Chloro vs. Fluoro
Halogen placement impacts electronic and steric properties:
Discussion :
Heterocyclic Core Modifications
Replacing the thieno[3,2-d]pyrimidinone core with other heterocycles alters activity:
Discussion :
- Pyrido-pyrimidinones (e.g., ) may improve solubility but reduce target specificity.
Biological Activity
7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core and substitutions at the 7 and 2 positions, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₁₆H₁₅ClN₄OS
- Molecular Weight : 346.83 g/mol
- Structure : The compound features a 2-chlorophenyl group at the 7-position and a piperazine moiety at the 2-position.
Biological Activities
Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit various biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through interference with critical signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway. For example, related compounds have demonstrated significant anti-cancer properties in vitro and in vivo studies.
- Antidiabetic Properties : Some derivatives have been evaluated for their ability to modulate glucose metabolism and improve insulin sensitivity, suggesting potential applications in diabetes management.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is often influenced by their structural modifications. A comparative analysis of similar compounds reveals varying degrees of potency against different biological targets:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one | Structure | Anticancer |
| GDC-0980 | Structure | PI3K/mTOR inhibitor |
| 4-amino-n-[1-[4-chloro-3-(piperidin-1-ylmethyl)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine | Structure | Protein kinase inhibitor |
This table illustrates the diversity within the thieno[3,2-d]pyrimidine class while highlighting how specific substituents can confer distinct biological properties.
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating various thienopyrimidine derivatives, researchers found that certain modifications enhanced anticancer activity significantly. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased potency against breast cancer cell lines.
- Enzyme Inhibition Studies : Another research focused on the inhibition of monoamine oxidase (MAO) enzymes using related piperazine derivatives. The findings indicated that structural variations could lead to selective inhibition profiles, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Cytotoxicity Assessment : Cytotoxic effects were evaluated using healthy fibroblast cell lines. The results suggested that while some derivatives displayed high toxicity at elevated concentrations, others showed promising safety profiles with minimal cytotoxic effects at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a multi-step process:
Core formation : Cyclization of precursors (e.g., 3-aminothiophene derivatives) with carbonyl reagents under acidic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core .
Substitution : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the piperazine group at position 2 .
Chlorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for the 2-chlorophenyl moiety .
- Optimization : Yield is maximized by controlling temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10% Pd(PPh₃)₄). For example, reports a 65% yield for analogous bromo-substituted intermediates using Pd catalysis .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Techniques :
- ¹H/¹³C NMR : Key signals include the aromatic protons of the thienopyrimidine core (δ 7.2–8.6 ppm) and piperazine NH protons (δ 1.3–2.5 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₅ClN₄OS: 366.0648) .
- X-ray crystallography : Resolves ambiguity in fused-ring orientation, as seen in for a related thienopyrimidine .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thienopyrimidine derivatives targeting kinase inhibition?
- Case Study : shows that substitution at position 6 (e.g., ethynyl groups) reduces PDE7 inhibition, while position 7 modifications (e.g., trifluoromethylbenzyl) enhance selectivity .
- Methodology :
- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., piperazine vs. morpholine) and test in enzymatic assays (IC₅₀ values).
- Computational docking : Use tools like AutoDock Vina to predict binding poses with kinase domains, correlating steric/electronic effects with activity .
Q. How can bioactivity discrepancies between in vitro and cellular assays for this compound be addressed?
- Hypothesis : Poor cellular permeability or metabolic instability may explain reduced efficacy in cell-based models.
- Solutions :
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while retaining affinity ( reports LogP = 2.8 for a related compound with improved bioavailability) .
- Prodrug design : Mask polar groups (e.g., esterification of piperazine NH) to enhance membrane penetration .
Q. What experimental approaches validate the compound’s mechanism of action in modulating protein targets?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values (e.g., used SPR to confirm nM-level affinity for a similar thienopyrimidine) .
- Functional assays :
- Kinase inhibition : ADP-Glo™ assay to quantify ATP-competitive binding .
- Cellular pathway analysis : Western blotting for downstream phosphorylation markers (e.g., p-Akt, p-ERK) .
Critical Analysis of Contradictions
- SAR Paradox : and highlight conflicting effects of substituent positions. Position 6 modifications reduce activity due to steric clashes in the PDE7 catalytic pocket, while position 7 groups optimize hydrophobic interactions .
- Bioavailability vs. Potency : Hydrophobic groups (e.g., 2-chlorophenyl) improve target binding but may compromise solubility, necessitating formulation adjustments (e.g., nanoemulsion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
